molecular formula C24H26N2O2 B187481 4-hydroxy-4,4-bis(4-methylphenyl)-N'-phenylbutanehydrazide CAS No. 6127-31-7

4-hydroxy-4,4-bis(4-methylphenyl)-N'-phenylbutanehydrazide

Cat. No. B187481
CAS RN: 6127-31-7
M. Wt: 374.5 g/mol
InChI Key: HDRHWJNMPISPPJ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

4-hydroxy-4,4-bis(4-methylphenyl)-N'-phenylbutanehydrazide, also known as HMB, is a chemical compound that has gained significant attention in recent years due to its potential applications in scientific research. HMB is a derivative of the compound 4-hydroxyisoleucine, which is found in the fenugreek plant.

Mechanism of Action

The mechanism of action of 4-hydroxy-4,4-bis(4-methylphenyl)-N'-phenylbutanehydrazide is not fully understood, but it is believed to work by inhibiting certain enzymes and signaling pathways in the body. Specifically, 4-hydroxy-4,4-bis(4-methylphenyl)-N'-phenylbutanehydrazide has been shown to inhibit the activity of the enzyme cyclooxygenase-2 (COX-2), which is involved in the inflammatory response. Additionally, 4-hydroxy-4,4-bis(4-methylphenyl)-N'-phenylbutanehydrazide has been shown to activate the Nrf2 signaling pathway, which is involved in cellular stress response and antioxidant defense.
Biochemical and Physiological Effects:
4-hydroxy-4,4-bis(4-methylphenyl)-N'-phenylbutanehydrazide has been shown to have various biochemical and physiological effects in the body. For example, 4-hydroxy-4,4-bis(4-methylphenyl)-N'-phenylbutanehydrazide has been shown to reduce inflammation and oxidative stress, which could help prevent chronic diseases such as cancer and cardiovascular disease. Additionally, 4-hydroxy-4,4-bis(4-methylphenyl)-N'-phenylbutanehydrazide has been shown to improve cognitive function and memory in animal studies.

Advantages and Limitations for Lab Experiments

One advantage of using 4-hydroxy-4,4-bis(4-methylphenyl)-N'-phenylbutanehydrazide in lab experiments is its relatively low cost compared to other compounds with similar properties. Additionally, 4-hydroxy-4,4-bis(4-methylphenyl)-N'-phenylbutanehydrazide has been shown to have low toxicity in animal studies, which makes it a potentially safe compound to use in research. However, one limitation of using 4-hydroxy-4,4-bis(4-methylphenyl)-N'-phenylbutanehydrazide in lab experiments is its limited solubility in water, which can make it difficult to administer in certain experiments.

Future Directions

There are several potential future directions for research on 4-hydroxy-4,4-bis(4-methylphenyl)-N'-phenylbutanehydrazide. For example, further studies could explore the potential applications of 4-hydroxy-4,4-bis(4-methylphenyl)-N'-phenylbutanehydrazide in treating neurodegenerative diseases such as Alzheimer's and Parkinson's. Additionally, more research is needed to fully understand the mechanism of action of 4-hydroxy-4,4-bis(4-methylphenyl)-N'-phenylbutanehydrazide and its potential effects on various signaling pathways in the body. Finally, future studies could explore the potential use of 4-hydroxy-4,4-bis(4-methylphenyl)-N'-phenylbutanehydrazide in combination with other compounds for enhanced therapeutic effects.

Synthesis Methods

The synthesis of 4-hydroxy-4,4-bis(4-methylphenyl)-N'-phenylbutanehydrazide involves the reaction of 4-methylacetophenone with hydrazine hydrate, followed by the addition of phenylhydrazine and butyric acid. The resulting product is then purified using recrystallization techniques.

Scientific Research Applications

4-hydroxy-4,4-bis(4-methylphenyl)-N'-phenylbutanehydrazide has been shown to have potential applications in various scientific research fields. For example, 4-hydroxy-4,4-bis(4-methylphenyl)-N'-phenylbutanehydrazide has been studied for its potential anti-inflammatory and anti-cancer properties. Additionally, 4-hydroxy-4,4-bis(4-methylphenyl)-N'-phenylbutanehydrazide has been shown to have neuroprotective effects, which could make it a potential treatment for neurodegenerative diseases such as Alzheimer's and Parkinson's.

properties

CAS RN

6127-31-7

Product Name

4-hydroxy-4,4-bis(4-methylphenyl)-N'-phenylbutanehydrazide

Molecular Formula

C24H26N2O2

Molecular Weight

374.5 g/mol

IUPAC Name

4-hydroxy-4,4-bis(4-methylphenyl)-N'-phenylbutanehydrazide

InChI

InChI=1S/C24H26N2O2/c1-18-8-12-20(13-9-18)24(28,21-14-10-19(2)11-15-21)17-16-23(27)26-25-22-6-4-3-5-7-22/h3-15,25,28H,16-17H2,1-2H3,(H,26,27)

InChI Key

HDRHWJNMPISPPJ-UHFFFAOYSA-N

SMILES

CC1=CC=C(C=C1)C(CCC(=O)NNC2=CC=CC=C2)(C3=CC=C(C=C3)C)O

Canonical SMILES

CC1=CC=C(C=C1)C(CCC(=O)NNC2=CC=CC=C2)(C3=CC=C(C=C3)C)O

Origin of Product

United States

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